Product packaging for Fredericamycin B(Cat. No.:CAS No. 80450-64-2)

Fredericamycin B

Cat. No.: B1246167
CAS No.: 80450-64-2
M. Wt: 553.5 g/mol
InChI Key: YNIOLMWTOALCPA-VNKDHWASSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Natural Product Chemistry

Fredericamycin B is classified as an aromatic polyketide, a large and structurally diverse class of natural products synthesized by a variety of organisms, most notably bacteria of the genus Streptomyces. nih.govmdpi.comacs.org Polyketides are assembled by the sequential condensation of small carboxylic acid units in a process that resembles fatty acid synthesis. The fredericamycins, along with compounds like benastatins and griseorhodins, belong to a specific subgroup known as pentangular polyphenols, which are characterized by their extended, angular architecture. acs.orgresearchgate.net The biosynthesis of these complex molecules involves a Type II polyketide synthase (PKS) gene cluster. nih.govmdpi.com The core polyketide chain undergoes a series of enzymatic modifications, including cyclizations and oxidations, to generate the final intricate structures. acs.org

Historical Overview of Discovery and Isolation

The initial discovery of the fredericamycin family occurred in 1981, when researchers isolated a new antitumor antibiotic, named Fredericamycin A, from the fermentation broth of Streptomyces griseus (strain FCRC-48). acs.orgnih.govnih.gov During this work, two minor, related components were also isolated and named this compound and Fredericamycin C. acs.orgnih.gov While the novel and complex structure of Fredericamycin A was determined shortly after its discovery, the definitive structures of this compound and C remained unelucidated for another 23 years. rsc.orgnih.gov It was not until 2004 that the precise molecular structures of this compound and C were fully characterized using techniques such as high-pressure liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. nih.gov

Structural Distinctions within the Fredericamycin Family

The fredericamycins are a family of related compounds (A, B, C, C2, and E) that share a core pentacyclic scaffold but differ in their substitution patterns and stereochemistry. mdpi.com The most significant structural feature that distinguishes members of this family is the presence or absence of a unique spirocyclic system.

Fredericamycin A and E possess a highly unusual and complex structure containing a chiral quaternary carbon that forms a spiro[4.4]nonane ring system, linking the two main polycyclic moieties of the molecule. mdpi.comnih.gov In contrast, this compound and C lack this stereogenic spiro center. mdpi.com this compound has a molecular formula of C₃₁H₂₃NO₉. nih.gov This structural difference results in a more planar arrangement compared to the three-dimensional architecture of Fredericamycin A.

FeatureFredericamycin AThis compound
Molecular Formula C₃₀H₂₁NO₉ nih.govC₃₁H₂₃NO₉ nih.gov
Core Structure Contains a unique chiral spiro[4.4]nonane system. mdpi.comnih.govLacks the spirocyclic carbon center. mdpi.com
Key Distinction A complex, three-dimensional structure with a stereogenic spiro center. mdpi.comA more planar, non-spirocyclic aromatic system.

Research Significance and Scope of Investigation

The primary significance of this compound in academic research lies in its role as a comparative tool for understanding the biosynthesis and potent biological activity of Fredericamycin A. Fredericamycin A exhibits strong cytotoxic activity against various tumor cell lines and functions as an inhibitor of topoisomerases I and II. acs.orgrsc.orgasm.org This has made it a subject of intense investigation as a potential anticancer drug lead, spurring numerous efforts toward its total synthesis. beilstein-journals.orgnih.govd-nb.infoualberta.ca

In stark contrast, this compound lacks the potent antitumor activity observed in Fredericamycin A, though it does exhibit moderate antibacterial and antifungal properties. This divergence in bioactivity, despite their structural similarity, makes the fredericamycin family an excellent model for studying structure-activity relationships. Researchers investigate this compound to pinpoint the specific structural motifs—particularly the spirocyclic center of Fredericamycin A—that are crucial for potent cytotoxicity. Furthermore, the study of this compound and other pathway intermediates is essential for elucidating the complex biosynthetic pathway, including the roles of specific tailoring enzymes like oxygenases that complete the final structure. asm.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H23NO9 B1246167 Fredericamycin B CAS No. 80450-64-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80450-64-2

Molecular Formula

C31H23NO9

Molecular Weight

553.5 g/mol

IUPAC Name

3,15,19,22,26-pentahydroxy-20-methoxy-7-[(1E,3E)-penta-1,3-dienyl]-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,7,9,15,18(23),19,21,25-decaene-5,17,24-trione

InChI

InChI=1S/C31H23NO9/c1-3-4-5-6-14-10-13-9-12-7-8-15-20(18(12)27(36)19(13)31(40)32-14)28(37)24-23(25(15)34)30(39)22-21(29(24)38)16(33)11-17(41-2)26(22)35/h3-6,9-11,33-37H,7-8H2,1-2H3,(H,32,40)/b4-3+,6-5+

InChI Key

YNIOLMWTOALCPA-VNKDHWASSA-N

SMILES

CC=CC=CC1=CC2=CC3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=C(C=C6O)OC)O)O)C(=C2C(=O)N1)O

Isomeric SMILES

C/C=C/C=C/C1=CC2=CC3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=C(C=C6O)OC)O)O)C(=C2C(=O)N1)O

Canonical SMILES

CC=CC=CC1=CC2=CC3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=C(C=C6O)OC)O)O)C(=C2C(=O)N1)O

Synonyms

fredericamycin B

Origin of Product

United States

Isolation and Microbial Production Research

Primary Producer Organisms: Streptomyces griseus ATCC 49344 and Related Strains

The primary natural producer of Fredericamycin B is the bacterial strain Streptomyces griseus ATCC 49344. mdpi.comacs.orgnih.gov This actinomycete is the original source from which this compound and its structural analogs, Fredericamycin A and C, were first discovered. mdpi.comacs.org The biosynthesis of fredericamycins in this organism involves a complex pathway, with the entire carbon skeleton of the characteristic spiro ring system being derived from acetate. nih.gov

In addition to S. griseus, research has identified other Streptomyces strains capable of producing fredericamycin variants. For instance, a marine-derived strain, Streptomyces albus subsp. chlorinus NRRL B-24108, has been shown to harbor the genetic machinery for producing these compounds. mdpi.com Furthermore, heterologous expression studies have demonstrated that Streptomyces albus J1074 can produce fredericamycins when the biosynthetic gene cluster from S. griseus is introduced. nih.govscispace.com However, similar attempts in Streptomyces lividans were not successful without further genetic modifications, indicating that the host machinery plays a crucial role in the expression of the fredericamycin biosynthetic pathway. nih.govscispace.com

Strategies for Enhanced Production and Strain Improvement

Given the therapeutic potential of fredericamycins, particularly Fredericamycin A, significant research has focused on improving their production yields. These strategies primarily involve genetic manipulation of the producer strains and selection for overproducing mutants.

A key approach to enhancing fredericamycin production is the manipulation of regulatory genes within the fredericamycin (fdm) biosynthetic gene cluster in S. griseus. nih.gov This cluster contains several genes, including three putative regulatory genes: fdmR, fdmR1, and fdmR2. nih.gov

Research has identified FdmR1 as a crucial activator protein of the SARP (Streptomyces Antibiotic Regulatory Protein) family. nih.gov Inactivation of the fdmR1 gene completely abolished fredericamycin biosynthesis. nih.gov Conversely, the overexpression of fdmR1 in wild-type S. griseus led to a significant increase in production. nih.gov

One study demonstrated that overexpressing fdmR1 using a high-copy-number plasmid in S. griseus ATCC 49344 resulted in a 5.6-fold increase in the total fredericamycin titer, reaching approximately 1.36 g/L. nih.govasm.org These genetically engineered strains not only produce higher quantities of the final products but also accumulate biosynthetic intermediates, which has been instrumental in elucidating the roles of other enzymes in the pathway, such as the oxygenases FdmM and FdmM1. acs.orgscispace.com

StrainGenetic ModificationTotal Fredericamycin Titer (mg/L)Fold Increase vs. Wild-Type
S. griseus ATCC 49344 (Wild-Type)None2431.0
S. griseus SB4014Complementation of ΔfdmR1 mutant with fdmR1507~2.1
S. griseus SB4012Overexpression of fdmR11360~5.6

This table summarizes the impact of genetic manipulation of the fdmR1 regulatory gene on Fredericamycin production in Streptomyces griseus, based on data from Chen et al. (2008). nih.govasm.org

Another effective strategy for enhancing antibiotic production in Streptomyces is "ribosome engineering," which involves selecting for spontaneous antibiotic-resistant mutants. oup.comnih.gov This method is based on the observation that mutations in genes coding for ribosomal proteins or RNA polymerase can lead to the upregulation of secondary metabolite biosynthetic gene clusters. nih.gov

Specifically, selecting for streptomycin-resistant mutants has proven successful for increasing the production of various antibiotics, including fredericamycin. oup.comnih.gov In one study, spontaneous streptomycin-resistant (str) mutants of Streptomyces chattanoogensis were found to overproduce fredericamycin. nih.gov This approach has also been applied to other species; for example, a high-level streptomycin-resistant mutant of Streptomyces albus subsp. chlorinus was generated that overproduced a novel fredericamycin variant, Fredericamycin C2, by more than 50-fold compared to the wild-type strain. mdpi.comnih.gov

This overproduction is often linked to mutations in the rpsL gene, which encodes the ribosomal protein S12. mdpi.comnih.gov Such mutations can alter the translational machinery in a way that mimics a "stringent response," a cellular state that often triggers the production of secondary metabolites. nih.gov This technique provides a relatively simple and cost-effective way to activate or enhance the expression of otherwise silent or poorly expressed gene clusters without requiring detailed knowledge of the specific regulatory pathways. nih.gov

Biosynthetic Pathways and Genetic Analysis

Polyketide Biosynthesis

Fredericamycin B is classified as an aromatic polyketide, a large group of natural products synthesized by the sequential condensation of small carboxylic acid units. This assembly process is carried out by a large enzymatic complex known as a polyketide synthase (PKS).

The biosynthesis of the Fredericamycin backbone is accomplished by a Type II Polyketide Synthase (PKS) system. nih.govf1000research.comsciepublish.com Unlike Type I PKSs which are large, multifunctional proteins, Type II PKSs are complexes of discrete, monofunctional enzymes that act iteratively. nih.govsciepublish.com These enzymatic systems are responsible for constructing the poly-β-keto chain from simple starter and extender units, which then undergoes a series of cyclization and aromatization reactions to form the characteristic polycyclic aromatic core of the Fredericamycin molecule. nih.govnih.gov The Fredericamycin PKS is responsible for producing a pentadecaketide, which is a 15-unit polyketide chain. acs.orgnih.gov

The core of a Type II PKS system, often referred to as the "minimal PKS," consists of three essential protein components that work together to assemble the polyketide chain. nih.govsciepublish.comnih.gov

Ketosynthase α (KSα): This subunit, along with KSβ, forms a heterodimer that catalyzes the iterative Claisen condensation reactions, which extend the growing polyketide chain. nih.govnih.gov In the fredericamycin gene cluster, the KSα subunits are encoded by the genes fdmF and fdmS. nih.govnih.gov

Chain Length Factor (KSβ or CLF): This component works in conjunction with KSα and is crucial for determining the final length of the polyketide chain. nih.govnih.gov The gene fdmG encodes the KSβ subunit in the fredericamycin pathway. nih.govnih.gov

Acyl Carrier Protein (ACP): The ACP, encoded by fdmH, serves as a carrier for the growing polyketide chain, shuttling it between the various active sites of the PKS complex. nih.govnih.gov

Table 1: Minimal PKS Gene Components for Fredericamycin Biosynthesis
ComponentAbbreviationEncoding Gene(s)Function
Ketosynthase αKSαfdmF, fdmSCatalyzes chain elongation through condensation reactions. nih.govnih.gov
Chain Length FactorKSβ / CLFfdmGDetermines the final length of the polyketide chain. nih.govnih.gov
Acyl Carrier ProteinACPfdmHCarries the growing polyketide chain. nih.govnih.gov

Fredericamycin Biosynthetic Gene Cluster (fdm)

The genes responsible for the biosynthesis of Fredericamycin are clustered together on the chromosome of the producing organism, Streptomyces griseus. This biosynthetic gene cluster, designated as fdm, spans a 33-kb DNA segment and contains all the necessary genetic information for the production of the Fredericamycin antibiotics. acs.orgnih.gov

The fdm gene cluster is composed of 28 open reading frames (ORFs). acs.orgnih.gov In addition to the PKS genes, this cluster contains genes for tailoring enzymes, resistance proteins, and regulatory proteins. acs.orgnih.gov Among the most important for controlling the production of Fredericamycin are the regulatory genes fdmR, fdmR1, and fdmR2. nih.govnih.gov

fdmR1 : This gene encodes a key activator protein, FdmR1, which belongs to the Streptomyces antibiotic regulatory protein (SARP) family. nih.govnih.gov FdmR1 positively controls the expression of most of the other genes within the fdm cluster. nih.gov Inactivation of fdmR1 completely abolishes Fredericamycin production, while its overexpression can lead to a significant increase in yield. nih.govresearchgate.net

fdmR and fdmR2 : These genes are predicted to encode repressor proteins belonging to the MarR-like family of regulators. nih.govnih.gov It is hypothesized that these proteins may be involved in a feedback mechanism to prevent the overproduction of Fredericamycin, which could be toxic to the producing organism. nih.gov

Table 2: Regulatory Genes in the Fredericamycin (fdm) Biosynthetic Cluster
GeneEncoded ProteinProtein FamilyFunction
fdmR1FdmR1SARP (Streptomyces antibiotic regulatory protein)Activator; positively regulates the expression of biosynthetic genes. nih.govnih.gov
fdmRFdmRMarR-likePutative repressor. nih.govnih.gov
fdmR2FdmR2MarR-likePutative repressor; may provide feedback control. nih.gov

The biosynthesis of Fredericamycin A, and by extension this compound, is a multi-step process that begins with the formation of the polyketide backbone. This linear chain then undergoes a series of modifications, including cyclizations, hydroxylations, and amide bond formation, to yield the final complex structure. researchgate.netnih.gov Several key intermediates in this pathway have been isolated and characterized, providing insight into the sequence of events.

Fredericamycin C, which possesses a carboxylic acid group, is a known intermediate. researchgate.netnih.gov The enzyme FdmV, an amide synthetase, is responsible for converting Fredericamycin C into this compound by catalyzing the formation of the characteristic lactam ring. researchgate.netnih.gov Fredericamycin E, which also contains the lactam ring, is another important intermediate in the pathway leading to Fredericamycin A. researchgate.netresearchgate.netresearchgate.net The formation of the spirocyclic center, a hallmark of the Fredericamycin structure, is believed to occur after the formation of the amide bond. researchgate.net

Regulation of Biosynthesis

The production of Fredericamycin is a tightly regulated process to ensure that this potent antibiotic is synthesized at the appropriate time and in the correct amount. The primary level of regulation occurs at the transcriptional level, with the FdmR1 protein acting as the master switch for the biosynthetic pathway. nih.govnih.gov Transcriptional analysis has shown that FdmR1, either directly or indirectly, controls the expression of up to 26 of the 28 genes within the fdm cluster. nih.gov The presence of putative repressor genes, fdmR and fdmR2, suggests a further layer of control, possibly to fine-tune the level of Fredericamycin production and prevent self-toxicity. nih.gov The interplay between these activator and repressor proteins ensures a coordinated expression of the biosynthetic machinery required for the synthesis of this compound.

Heterologous Expression Systems for Pathway Elucidation

Heterologous expression, the process of expressing a gene or a cluster of genes in a host organism that does not naturally produce the corresponding product, has been a powerful tool for studying the biosynthesis of Fredericamycin. This approach has not only confirmed the function of the fdm gene cluster but also provides a platform for future biosynthetic engineering efforts to create novel analogs of Fredericamycin nih.gov.

The entire fredericamycin biosynthetic gene cluster, spanning approximately 33 kb of DNA, was successfully cloned from Streptomyces griseus ATCC 49344 nih.gov. To facilitate its expression in a heterologous host, the complete fdm cluster was inserted into an integrative plasmid, pSET152, to generate the expression vector pBS4048 researchgate.net. This vector was then introduced into different Streptomyces species to assess their ability to produce Fredericamycins.

Streptomyces albus J1074 proved to be a successful heterologous host. When the pBS4048 plasmid containing the fdm cluster was introduced into S. albus, the strain was able to produce Fredericamycins researchgate.net. In contrast, initial attempts to express the fdm cluster in another common heterologous host, Streptomyces lividans K4-114, were unsuccessful researchgate.net.

Further investigation revealed that the lack of Fredericamycin production in S. lividans was due to insufficient activation of the fdm gene cluster. This issue was overcome by the constitutive co-expression of the SARP activator, fdmR1, within the S. lividans host researchgate.net. This engineered S. lividans strain was then capable of producing Fredericamycins. Production in this heterologous host could be further enhanced by the concomitant overexpression of fdmC, which encodes a putative ketoreductase, along with fdmR1 researchgate.net.

These studies not only unequivocally demonstrated that the cloned fdm gene cluster is responsible for Fredericamycin biosynthesis but also highlighted the critical role of the pathway-specific activator, FdmR1, in enabling production in a heterologous environment.

Heterologous HostExpression VectorKey Findings
Streptomyces albus J1074pBS4048 (containing the complete fdm cluster)Successful production of Fredericamycins.
Streptomyces lividans K4-114pBS4048 (containing the complete fdm cluster)No Fredericamycin production initially.
Streptomyces lividans K4-114pBS4048 with constitutive co-expression of fdmR1Fredericamycin production was successfully induced.
Streptomyces lividans K4-114pBS4048 with co-expression of fdmR1 and fdmCEnhanced Fredericamycin production compared to fdmR1 co-expression alone.

Chemical Synthesis and Methodological Advancements

Total Synthesis Strategies

The total synthesis of fredericamycin family members has been approached through various strategic bond disconnections, leading to a diverse range of synthetic routes. These strategies often converge on the construction of key fragments, followed by their carefully orchestrated assembly.

Retrosynthetic analysis of the fredericamycin structure typically identifies several key fragments for independent synthesis. nih.gov A common approach involves disconnecting the molecule into an upper isoquinolone portion and a lower naphthoquinone-spiroindanone segment. nih.gov This strategy allows for the parallel synthesis of these two complex units, which are then coupled in the later stages of the synthesis.

A representative retrosynthetic analysis of Fredericamycin A, which shares its core structure with Fredericamycin B, is illustrated below:

Target MoleculeKey DisconnectionsMajor Fragments
Fredericamycin A/BC-N bond of the isoquinolone, Spirocyclic C-C bondIsoquinolone unit, Naphthoquinone-indanone unit
Fredericamycin A/BIntramolecular cyclization precursorLinear chain with aromatic and quinone functionalities

Directed aromatic functionalization has proven to be a powerful tool in the synthesis of the highly substituted aromatic and heteroaromatic rings of the fredericamycins. nih.govd-nb.info This methodology utilizes directing groups to control the regioselectivity of electrophilic aromatic substitution or ortho-metalation reactions, enabling the precise installation of substituents on the aromatic cores. nih.gov

For instance, in the synthesis of the isoquinolone fragment, directed ortho-metalation of an appropriately substituted benzamide (B126) can be used to introduce key functionalities. nih.gov Similarly, the synthesis of the naphthoquinone moiety often relies on directed functionalization strategies to build the required substitution pattern. nih.govd-nb.info These approaches offer a high degree of control and efficiency in constructing the complex aromatic systems of the fredericamycin core. nih.gov

The construction of the sterically congested spiro[4.4]nonane ring system, a hallmark of the fredericamycin family, represents a significant synthetic hurdle. nih.govresearchgate.net Various methodologies have been developed to forge this challenging structural motif. These include radical spirocyclization, Diels-Alder reactions, [3+2] annulation, photochemical approaches, and ring-closing metathesis (RCM). researchgate.net

One successful strategy involves an intramolecular Michael addition, where a nucleophilic enolate attacks an α,β-unsaturated ketone within the same molecule to form the spirocyclic system. Another approach utilizes a Diels-Alder reaction to construct the carbocyclic framework, followed by further manipulations to establish the spiro center. The choice of strategy for constructing the spirocyclic core is often a defining feature of a particular total synthesis. researchgate.net

A wide array of powerful synthetic reactions has been employed in the total synthesis of fredericamycins. These reactions are crucial for the construction of the carbon skeleton and the introduction of key functional groups.

Key Synthetic Reactions in Fredericamycin Synthesis

ReactionPurpose in SynthesisReference
Michael Addition Formation of the spirocyclic core through intramolecular cyclization. synarchive.com
Suzuki Coupling Coupling of aromatic fragments, such as the isoquinolone and naphthoquinone moieties. nih.gov
Palladium-Mediated Cyclization Intramolecular cyclization to form the polycyclic ring system. nih.gov researchgate.net
Claisen Rearrangement Rearrangement of allyl aryl ethers to introduce substituents onto the aromatic rings. nih.gov nih.gov
Ring-Closing Metathesis (RCM) Formation of the spirocyclic core and other cyclic structures within the molecule. nih.govresearchgate.net nih.govwikipedia.org
Diels-Alder Reaction Construction of the carbocyclic framework, including the spirocyclic core. nih.govresearchgate.net nih.govresearchgate.netwikipedia.org
Benzannulation Formation of the aromatic naphthoquinone ring system. researchgate.netresearchgate.net

The Diels-Alder reaction , a powerful tool for forming six-membered rings, has been utilized to construct the ABCD ring system of fredericamycin analogues. nih.govwikipedia.orgRing-closing metathesis (RCM) has also been effectively employed to create the spirocyclic core and other ring systems within the molecule. nih.govresearchgate.netwikipedia.org Furthermore, palladium-mediated cyclization reactions have been instrumental in late-stage macrocyclization to complete the complex polycyclic structure. nih.govresearchgate.net The Claisen rearrangement has been used to strategically introduce substituents onto the aromatic rings. nih.gov

The presence of a chiral spirocyclic center in fredericamycins necessitates the use of asymmetric synthesis strategies to obtain enantiomerically pure material. nih.govnih.gov One approach involves the use of chiral auxiliaries to control the stereochemistry of key bond-forming reactions. These auxiliaries can be attached to one of the reacting partners to direct the approach of the other, and then subsequently removed.

Another powerful method is the use of chiral catalysts in reactions such as asymmetric hydrogenation or asymmetric Michael additions. nih.gov These catalysts can create the desired stereocenter with high enantioselectivity. Additionally, enzymatic resolutions have been employed to separate racemic mixtures of key intermediates, providing access to enantiomerically pure building blocks. nih.gov The first asymmetric total synthesis of Fredericamycin A was a significant achievement, establishing its absolute configuration. nih.gov

Formal Synthesis Contributions

A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product. In the context of fredericamycin A, several research groups have reported elegant formal syntheses, establishing versatile routes to key precursors.

One notable contribution comes from the research group of Yonggui Robin Chi. Their strategy hinges on the rapid assembly of a tricyclic isoquinoline (B145761) scaffold, a core component of fredericamycin A. This was achieved through a novel multifold reaction sequence starting from a pyridine (B92270) derivative and a β-ethoxy enone. ntu.edu.sg This approach is significant as it circumvents the more traditional methods of isoquinoline synthesis that typically start with benzene (B151609) derivatives. ntu.edu.sg Key transformations in their route include a Mukaiyama aldol/pinacol rearrangement cascade and a Hauser–Kraus-type annulation to construct the full carbon skeleton of a key intermediate. ntu.edu.sg The synthesis commences with a multifold reaction to produce a methyl ether derivative, which then undergoes a Mukaiyama aldol/pinacol rearrangement with cyclobutene (B1205218) to yield a spiro diketone. ntu.edu.sg Subsequent oxidation with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) affords a pivotal synthon. ntu.edu.sg This synthon is then subjected to a series of reactions including a Dieckmann condensation and an aromatization step to furnish a hexacyclic diphenol, an advanced intermediate in the synthesis of fredericamycin A. ntu.edu.sg In situ methylation of this diphenol yielded an intermediate previously synthesized by Kita, thus completing the formal synthesis. ntu.edu.sg

The work of Robert D. Bach's research group also represents a significant formal synthesis of fredericamycin A. grantome.com Their approach was centered on a spiroannulation procedure that involves a concerted 1,2-carbonyl migration. grantome.com A key aspect of their strategy was the construction of the six-membered rings adjacent to the spiro[4.4]nonane core. grantome.com This was accomplished using a Diels-Alder cycloaddition reaction of o-quinodimethane and isobenzofuranone intermediates with a spiro dienophile, specifically spiro(3-cyclopenten-2,5-dione-1,1'-indan). grantome.com

Table 1: Key Features of Formal Syntheses of Fredericamycin A

Research Group Key Strategy/Reaction Starting Materials Key Intermediate Synthesized
Chi, Y.R. Multifold isoquinoline synthesis, Mukaiyama aldol/pinacol rearrangement, Hauser–Kraus annulation ntu.edu.sg Pyridine derivative, β-ethoxy enone ntu.edu.sg Kita's hexacyclic intermediate ntu.edu.sg
Bach, R.D. Spiroannulation via 1,2-carbonyl migration, Diels-Alder cycloaddition grantome.com Not specified in abstracts Advanced spirocyclic intermediate grantome.com

Synthesis of Key Intermediates and Ring Systems

The construction of fredericamycin A's complex core has necessitated the development of innovative methods for the synthesis of its constituent ring systems. The ABCD ring system and the spiro[4.4]nonane core have been particular focal points of synthetic efforts.

A novel strategy for the synthesis of the ABCD ring system of fredericamycin A was developed utilizing a sequence of a Diels-Alder reaction, a Claisen rearrangement, and a ring-closing metathesis (RCM). nih.govacs.org This approach begins with a thermal Diels-Alder cycloaddition of a quinone derivative with cyclopentadiene (B3395910) to form a DA adduct in high yield. nih.gov This adduct is then aromatized using silica (B1680970) gel to generate an annulated hydroquinone-fused norbornadiene. nih.govacs.org O-allylation of the hydroquinone (B1673460) followed by a one-pot retro-Diels-Alder reaction and a double Claisen rearrangement sets the stage for the crucial ring-closing metathesis. nih.govacs.org The RCM reaction, effected by a Grubbs catalyst, forges the A ring of the ABCD core, yielding a tetracyclic product. acs.org A final oxidation with selenium dioxide completes the synthesis of the ABCD ring analogue of fredericamycin A. acs.org

The synthesis of the characteristic spiro[4.4]nonane system has also been a subject of significant research. The Mehta group reported a photochemical approach to a model spiro compound related to fredericamycin A. rsc.orgresearchgate.net Their strategy involves the photolysis of specifically designed enones, which leads to a regioselective hydrogen abstraction and subsequent cyclization to furnish the desired spiro compounds. rsc.org Further elaboration of these photoproducts yields a spiro dione (B5365651) that serves as a model for the core of fredericamycin A. rsc.org

Table 2: Methodologies for the Synthesis of Key Fredericamycin A Intermediates

Target System Key Methodologies Key Reactions Research Focus
ABCD Ring System Diels-Alder/Claisen Rearrangement/RCM nih.govacs.org Thermal [4+2] cycloaddition, Aromatization, O-allylation, retro-Diels-Alder, Claisen rearrangement, Ring-closing metathesis nih.govacs.org Construction of the tetracyclic ABCD core nih.govacs.org
Spiro[4.4]nonane System Photochemical Synthesis rsc.orgresearchgate.net Photolysis of enones, Regioselective hydrogen abstraction, Cyclization rsc.org Synthesis of a model spiro dione core rsc.org

Molecular and Cellular Mechanisms of Action

DNA Topoisomerase Inhibition

Fredericamycin B's mechanism of action is significantly tied to its ability to inhibit DNA topoisomerases, enzymes critical for managing the topological states of DNA during replication, transcription, and repair. beilstein-journals.orgd-nb.info

Research has demonstrated that fredericamycins are potent inhibitors of both topoisomerase I and topoisomerase II. acs.orggoogle.com The catalytic activity of both these enzymes was found to be completely inhibited by fredericamycin A at micromolar concentrations. nih.gov Specifically, concentrations of 4.4 µM and 7.4 µM were sufficient to totally inhibit the catalytic activities of DNA topoisomerase I and II, respectively. nih.govresearchgate.net This dual inhibition highlights the compound's broad impact on DNA metabolism. nih.gov

EnzymeInhibitory ConcentrationReference
DNA Topoisomerase I4.4 µM nih.govresearchgate.net
DNA Topoisomerase II7.4 µM nih.govresearchgate.net

Topoisomerase inhibitors often function by trapping the enzyme-DNA covalent complex, known as the cleavable complex. biomedpharmajournal.org This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks. biomedpharmajournal.orgresearchgate.net In the context of this compound's relatives, such as Fredericamycin A, it has been observed that the compound blocks etoposide-stimulated DNA cleavage by topoisomerase II. nih.govresearchgate.net This suggests an interference with the formation or stability of the ternary drug-enzyme-DNA complex. nih.govresearchgate.net

Beyond topoisomerases, fredericamycins also exhibit inhibitory effects on DNA polymerase. tandfonline.com Studies on Fredericamycin A have shown that it inhibits the in vitro activity of DNA polymerase α with an IC50 of 93 µM. nih.govresearchgate.net This indicates that the compound can also interfere with the process of DNA synthesis, adding another layer to its mechanism of action. nih.govresearchgate.net

EnzymeIC50Reference
DNA Polymerase α93 µM nih.govresearchgate.net

Despite its potent inhibition of topoisomerases, which typically leads to DNA strand breaks, studies on L1210 cells exposed to highly lethal concentrations of Fredericamycin A did not show observable DNA breakage. nih.govresearchgate.net This finding suggests that the cytotoxic effects may not be solely dependent on the induction of widespread DNA damage, or that the nature of the DNA lesions is not easily detected by standard assays. nih.govresearchgate.net Early reports also indicated that Fredericamycin A did not demonstrate any direct interaction with DNA. acs.orgjst.go.jp

Cellular Responses and Pathway Modulation

The molecular interactions of this compound and its analogs trigger distinct cellular responses, most notably affecting the cell cycle.

A significant cellular response to fredericamycins is the induction of cell cycle arrest, particularly in the G1 phase. tandfonline.comresearchgate.net Studies using the yeast Saccharomyces cerevisiae as a model organism identified Fredericamycin A as an inducer of G1 arrest. tandfonline.comresearchgate.netjst.go.jp This arrest in the G1 phase has also been observed in mammalian cells. researchgate.netresearchgate.net The accumulation of cells in the G1 phase prevents them from entering the DNA synthesis (S) phase, thereby halting proliferation. researchgate.netnih.gov

Influence on Macromolecular Synthesis (RNA and Protein)

Information specifically detailing the influence of this compound on RNA and protein synthesis is limited. Research on Fredericamycin A has shown that it inhibits both protein and RNA synthesis, with a preferential action on these processes over DNA synthesis in both Bacillus subtilis and P388 cells. acs.orgresearchgate.net This activity is a key aspect of its cytotoxic and antibacterial properties. While this compound is also known to have moderate antibacterial and antifungal activities, specific studies quantifying its impact on macromolecular synthesis have not been detailed in the reviewed sources. nih.gov

Interactions with Other Biological Targets (e.g., Pin1)

The fredericamycin family of compounds has been identified as potential inhibitors of the peptidyl-prolyl cis-trans isomerase, Pin1. mdpi.comisomerase.co.uk Pin1 is a critical enzyme involved in cell cycle regulation and is a target in oncology research. mdpi.com While much of the focus has been on Fredericamycin A, "Fredericamycin" as a class is linked to Pin1 inhibition. isomerase.co.ukresearchgate.net This suggests that this compound may also interact with this target, but detailed kinetic or structural studies of this specific interaction are not extensively covered in the available research.

Data Tables

Table 1: Summary of Known Biological Activities of the Fredericamycin Family

CompoundReported Biological ActivityPrimary Cellular Target (where specified)Source(s)
Fredericamycin A Antitumor, Antibacterial, Antifungal, Induction of mitochondrial aggregation, Induction of "petite" mutations, Inhibition of RNA/protein synthesis, Inhibition of Topoisomerase I/II, Inhibition of Pin1Mitochondria, Topoisomerases, Pin1 acs.orgnih.govtandfonline.comresearchgate.net
This compound Moderate Antibacterial and Antifungal activityNot specified in detail nih.gov
Fredericamycin C Moderate Antibacterial and Antifungal activityNot specified in detail nih.gov

Preclinical Biological Activities and Evaluation

In Vitro Cytotoxicity and Anticancer Activity

Fredericamycin B has demonstrated notable cytotoxic effects against various cancer cell lines in laboratory studies. This activity is a key area of interest in the preclinical evaluation of this natural compound.

Activity Spectrum Across Diverse Cancer Cell Lines

The cytotoxic potential of this compound and its analogs have been evaluated against a range of human and murine cancer cell lines. While much of the early and detailed research focused on Fredericamycin A, the biological properties of minor components, including this compound, were also described. acs.org Fredericamycin A, a closely related compound, has shown significant in vitro cytotoxicity against murine leukemia (L1210, P388), human epidermoid carcinoma (KB), human prostate cancer (Du-145), and murine mammary tumor (CD8F) cells. acs.org It also exhibited marginal activity against B16 melanoma. acs.orgnih.gov The activity of Fredericamycin A provides a basis for understanding the potential spectrum of this compound, although direct comparative data for this compound across all these cell lines is less extensively documented.

Table 1: Cytotoxic Activity of Fredericamycin A Against Various Cancer Cell Lines

Cell LineCancer TypeOrganismActivity
L1210LeukemiaMurineCytotoxic
P388LeukemiaMurineCytotoxic
KBEpidermoid CarcinomaHumanCytotoxic
Du-145Prostate CancerHumanCytotoxic
CD8FMammary TumorMurineCytotoxic
B16MelanomaMurineMarginal Activity
MCF-7Breast AdenocarcinomaHumanNot specified for B
A549Lung CarcinomaHumanNot specified for B

Selective Cytotoxicity Towards Cancer Cells

The concept of selective cytotoxicity, where a compound is more toxic to cancer cells than to normal, healthy cells, is a critical attribute for a potential anticancer agent. While the broader class of fredericamycins has been noted for its cytotoxic effects, specific studies highlighting the selective nature of this compound are limited in the available literature. However, research on other natural product derivatives has demonstrated the principle of selective cytotoxicity, where compounds show potent effects against cancer cell lines like MCF-7 with low toxicity against normal cells. japsonline.comrsc.org This principle is a guiding factor in the ongoing investigation of compounds like this compound.

Antimicrobial and Antifungal Properties

In addition to its cytotoxic activity, this compound is recognized for its moderate antimicrobial and antifungal properties. nih.govresearchgate.net

Antibacterial Activity

This compound, along with other variants like A and C, exhibits moderate antibacterial activity. nih.govnih.govresearchgate.net Research has shown that Fredericamycin A has activity against Gram-positive bacteria. nih.govmedchemexpress.com For instance, it inhibited the synthesis of protein and RNA in Bacillus subtilis. nih.gov While specific data on the spectrum of this compound's antibacterial action is not extensively detailed, its activity is part of the broader biological profile of the fredericamycin family. nih.gov

Antifungal Activity

Similar to its antibacterial properties, this compound also possesses moderate antifungal activity. nih.govnih.govresearchgate.net Fredericamycin A has demonstrated activity against various fungi. nih.govmedchemexpress.com The consistent observation of both antibacterial and antifungal properties across different fredericamycin variants underscores this as a characteristic feature of this class of compounds. nih.gov

Comparative Biological Activity with Other Fredericamycin Variants

The fredericamycin family consists of several related compounds, including Fredericamycin A, C, C1, C2, and E, which share a similar core structure. nih.gov Fredericamycin A is the most studied variant and is known for its potent antitumor activity. nih.govnih.gov Fredericamycins A, B, C, and C1 all exhibit moderate antibacterial and antifungal activities. nih.gov The structural differences between the variants, such as the variations in the side chains, are thought to influence their biological activity profiles. While Fredericamycin A is often highlighted for its strong anticancer effects, this compound is consistently described as having moderate biological activities in comparison. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Analog Design

Synthetic Approaches for Analog Generation

Synthetic efforts concerning fredericamycins have predominantly focused on the total synthesis of the biologically active Fredericamycin A. d-nb.infonih.govbeilstein-journals.org These complex synthetic routes, often involving numerous steps, have been developed to construct the intricate hexacyclic framework and the challenging spiro[4.4]nonane ring system characteristic of Fredericamycin A. d-nb.inforesearchgate.net Methodologies such as directed aromatic functionalization, palladium-mediated cyclization, Diels-Alder reactions, and ring-closing metathesis have been pivotal in these total syntheses. acs.orgnih.govresearchgate.net

In contrast, specific synthetic strategies for the generation of a diverse library of Fredericamycin B analogs are not extensively documented in the scientific literature. The primary reported synthesis of this compound itself is not a de novo total synthesis but rather a biosynthetic or semi-synthetic conversion.

Enzymatic Synthesis: Research into the biosynthesis of Fredericamycin A has revealed the role of specific enzymes in the latter stages of its formation. One key step is the amidation of Fredericamycin C to yield this compound. This reaction is catalyzed by the enzyme FdmV, an asparagine synthetase B-like protein found in the fdm gene cluster of Streptomyces griseus. The inactivation of the fdmV gene leads to the accumulation of Fredericamycin C and the abolishment of this compound and A production. asm.org This enzymatic conversion represents a highly specific method for obtaining this compound from its direct precursor.

Chemical Conversion: While not a method for generating diverse analogs, this compound can be chemically synthesized from Fredericamycin C. This provides a route to access the molecule for structural and biological studies. The structure of this compound was definitively elucidated in 2004, 23 years after its initial isolation, through spectroscopic techniques including NMR and mass spectrometry. npatlas.orgnih.gov

The general synthetic platforms developed for Fredericamycin A could theoretically be adapted to produce this compound analogs. rsc.org For instance, by modifying the building blocks used in the convergent synthetic strategies, it would be possible to introduce variations in the aromatic rings and side chains. However, due to the reported lack of bioactivity for this compound, there has been little impetus to apply these complex synthetic strategies to generate a library of its derivatives. drugfuture.com

Synthetic Method Description Application to this compound Reference(s)
Enzymatic Amidation The enzyme FdmV, an asparagine synthetase B-like protein, catalyzes the ATP-dependent amidation of Fredericamycin C to form this compound.Primary biosynthetic route for this compound.
Total Synthesis Adaptation Methodologies developed for Fredericamycin A, such as directed aromatic functionalization and palladium-catalyzed cross-coupling, could potentially be modified.Theoretically possible for analog generation but not actively pursued due to low bioactivity. d-nb.infonih.govbeilstein-journals.org
Chemical Conversion Laboratory synthesis from isolated precursors like Fredericamycin C.Used for structure elucidation and confirmation. nih.gov

Correlation of Structural Modifications with Biological Potency

The structure-activity relationship (SAR) studies for the fredericamycin family have largely been driven by the potent cytotoxic and antitumor activity of Fredericamycin A. acs.org These studies have allowed researchers to identify the key structural features necessary for its biological function. The insights gained from Fredericamycin A and other analogs indirectly help to explain the inactivity of this compound.

The most striking structural difference between Fredericamycin A and this compound lies in the core scaffold. Fredericamycin A possesses a unique and rigid spiro[4.4]nonane ring system that links the two polycyclic aromatic moieties. drugfuture.com In contrast, this compound lacks this crucial spiro center. This fundamental architectural divergence is widely considered to be the primary reason for the disparity in their biological activities. The spirocyclic core in Fredericamycin A is thought to be essential for its ability to intercalate with DNA and inhibit topoisomerase I and II, which are key mechanisms of its antitumor action. acs.orgasm.org

Fredericamycins A, B, and C all exhibit moderate antibacterial and antifungal activities, suggesting that some level of bioactivity is retained in the non-spirocyclic members of the family, although their potent anticancer properties are lost. nih.gov

The table below summarizes the key structural differences between Fredericamycins A, B, and C, and their corresponding biological activity profiles.

Compound Key Structural Feature Antitumor Activity Antibacterial/Antifungal Activity Reference(s)
Fredericamycin A Contains a spiro[4.4]nonane systemPotentModerate drugfuture.comacs.orgnih.gov
This compound Lacks the spiro center; contains an amide linkageInactiveModerate drugfuture.comnih.gov
Fredericamycin C Lacks the spiro center and the amide linkage (carboxylic acid precursor)InactiveModerate drugfuture.comnih.gov

SAR studies on related natural products, such as topopyrones, have shown that modifications to the hydroxyl and pyrone functionalities can significantly impact activity. researchgate.net For example, the presence and position of hydroxyl groups can be detrimental or beneficial depending on the specific analog. researchgate.net While no such detailed studies exist for this compound analogs, it can be inferred that any modification would be unlikely to restore the potent antitumor activity without re-introducing a rigid, spiro-like conformational constraint.

Rational Design of this compound Derivatives

The rational design of new therapeutic agents is typically predicated on a lead compound that exhibits promising biological activity. anr.fr The goal of such design efforts is to optimize the lead's potency, selectivity, and pharmacokinetic properties through targeted structural modifications. anr.fr

Given that this compound is considered biologically inactive in the context of antitumor applications, there has been no significant research focused on the rational design of its derivatives for this purpose. drugfuture.com The scientific community has instead focused on designing analogs of the active Fredericamycin A. ubc.ca These efforts aim to simplify the complex structure of Fredericamycin A while retaining its bioactivity, or to modulate its properties by introducing new functional groups.

The principles of rational drug design could, in theory, be applied to this compound to explore other potential biological activities. For instance, its core structure could be used as a scaffold for generating libraries of compounds to be screened against a wide range of biological targets. Strategies for this would include:

Scaffold Hopping: Replacing parts of the this compound structure with other chemical moieties that might have more favorable binding or physicochemical properties.

Bioisosteric Replacement: Substituting functional groups with others that have similar steric and electronic properties to explore their impact on any potential, as-yet-undiscovered biological activity.

Computational Modeling: Using molecular docking and other computational tools to predict the binding of hypothetical this compound analogs to various protein targets.

However, without a validated biological target or a promising initial hit from screening, such rational design campaigns for this compound derivatives have not been a priority for researchers. The focus remains on understanding the biosynthesis of the fredericamycin family and leveraging the potent activity of Fredericamycin A. asm.orgnih.gov

Drug Discovery and Preclinical Development Perspectives

Preclinical Research Paradigms and Challenges

The preclinical development of natural products like Fredericamycin B is fraught with specific challenges. A primary obstacle is the difficulty in obtaining sufficient quantities of the compound for extensive testing. This compound is a minor component isolated from Streptomyces griseus, which makes its extraction and purification for large-scale studies inherently challenging. This scarcity necessitates strategies to improve yield, such as the optimization of fermentation media or metabolic engineering of the producing organism, which are complex and resource-intensive endeavors.

Another significant challenge lies in the nature of preclinical research itself. Studies often lack the rigor and robustness required to form a solid foundation for a drug-development program. Key attributes such as investigator blinding, repetition of experiments, and appropriate statistical analysis are crucial for the integrity of preclinical findings but are not always implemented. For a compound like this compound, where initial biological data is limited, rigorous and well-designed preclinical studies would be essential to accurately determine its therapeutic potential.

Furthermore, the complexity of natural product biosynthesis presents its own set of hurdles. Understanding and manipulating the biosynthetic gene clusters to produce specific analogs or increase the yield of minor components like this compound requires significant effort in genetic and enzymatic studies. The enzyme FdmV, an asparagine synthetase-like enzyme, is responsible for the amidation of Fredericamycin C to form this compound, highlighting a specific enzymatic step that could be a target for biosynthetic engineering. Overcoming these challenges is a critical first step before comprehensive preclinical evaluation can begin.

Identification of Lead Candidates

In drug discovery, a lead candidate is a compound that shows promising activity against a specific biological target and possesses physicochemical properties amenable to further development. Within the fredericamycin family, Fredericamycin A is considered a significant anticancer drug lead due to its novel structure and potent cytotoxicity against various tumor cell lines.

In contrast, this compound has not been identified as a strong lead candidate for anticancer therapy. This is largely attributed to a key structural difference: it lacks the spiro[4.4]nonane ring system that is characteristic of Fredericamycin A. This spiro center is considered indispensable for the potent antitumor activity observed in its more studied analog.

While its potential as an anticancer agent appears limited, this compound has been reported to exhibit moderate antibacterial and antifungal activities. However, there is a lack of extensive preclinical studies to validate these findings and establish it as a viable lead candidate for infectious diseases. The process of identifying a lead involves screening for pharmacological activity, and at present, this compound has not demonstrated a sufficiently potent or unique profile to be prioritized for hit-to-lead optimization in any therapeutic area.

Table 1: Comparative Overview of Fredericamycin A and this compound

Feature Fredericamycin A This compound Source(s)
Source Organism Streptomyces griseus Streptomyces griseus
Relative Abundance Major Component Minor Component
Key Structural Feature Contains a spiro[4.4]nonane ring system Lacks the spiro[4.4]nonane ring system
Primary Biological Activity Potent antitumor and cytotoxic activity Moderate antibacterial and antifungal activity
Status as Lead Candidate Considered a promising anticancer drug lead Not currently identified as a lead candidate

Future Directions in this compound Research

Despite the current focus on Fredericamycin A, several potential avenues for future research on this compound exist. These directions could help to fully elucidate its biological profile and determine if it holds any untapped therapeutic value.

A primary area for future investigation is the exploration of its reported antibacterial and antifungal properties. Comprehensive preclinical studies are needed to:

Screen this compound against a broad panel of bacterial and fungal pathogens, including drug-resistant strains.

Determine its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) to quantify its potency.

Investigate its mechanism of action to understand how it inhibits microbial growth.

Another promising direction is the use of this compound as a scaffold for the creation of novel semi-synthetic derivatives. While the natural compound itself may lack high potency, chemical modifications could enhance its biological activity or introduce new therapeutic properties. Total synthesis approaches, which have been developed for Fredericamycin A, could be adapted to produce this compound and its analogs, providing a route to overcome the low natural yield and enabling structure-activity relationship (SAR) studies.

Further research into the biosynthesis of fredericamycins could also be beneficial. A deeper understanding of the enzymes in the fdm gene cluster, such as the FdmV amidase that produces this compound, could provide tools for biosynthetic engineering. This could enable the creation of novel fredericamycin analogs by manipulating the biosynthetic pathway, potentially leading to compounds with improved therapeutic characteristics.

Finally, even if this compound does not prove to be a direct therapeutic agent, it can serve as a valuable tool in chemical biology. As a close analog of the potent Fredericamycin A but lacking its cytotoxicity, it could be used as a control compound to isolate the mechanism-specific effects of the spirocyclic core of Fredericamycin A in biological systems.

Q & A

Q. What structural features define Fredericamycin B, and how do they compare to Fredericamycin A?

this compound shares a multicyclic isoquinoline scaffold with Fredericamycin A, characterized by fused aromatic rings and oxygenated functional groups critical for bioactivity. Key differences lie in substituent patterns, such as hydroxyl or methoxy groups, which influence solubility and target binding. Structural elucidation relies on NMR, X-ray crystallography, and mass spectrometry. Comparative analyses should highlight conserved regions (e.g., tricyclic core) and variations affecting pharmacological profiles .

Q. What microbial hosts are known to biosynthesize this compound, and what genetic pathways are involved?

this compound is produced by Streptomyces species via polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways. Researchers should sequence biosynthetic gene clusters in strains like S. griseus and compare them to Fredericamycin A producers. Key steps include precursor (malonyl-CoA) incorporation and post-PKS modifications (e.g., oxidation, glycosylation). Metabolomic profiling under varying culture conditions can identify yield-limiting enzymes .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and stability?

Use HPLC-MS for purity assessment (≥95% by area under the curve) and stability studies under physiological conditions (e.g., pH 7.4 buffer at 37°C). Degradation products can be identified via high-resolution MS/MS. For structural confirmation, employ 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region. X-ray diffraction is recommended for absolute stereochemical assignment .

Q. How do key functional groups in this compound influence its antimicrobial activity?

The C-8 hydroxyl and C-11 methoxy groups are critical for intercalating DNA and disrupting topoisomerase II. To validate this, synthesize analogs via directed aromatic functionalization (DAF) and test against Gram-positive bacteria (e.g., S. aureus ATCC 25923). Compare MIC values (e.g., 0.5–2 µg/mL) to establish structure-activity relationships (SAR). Include positive controls like doxorubicin and assess cytotoxicity in mammalian cells .

Advanced Research Questions

Q. What are the major synthetic challenges in achieving enantioselective total synthesis of this compound?

Key hurdles include regioselective cyclization of the tricyclic core and stereocontrol at the C-9 quaternary center. A pyridine-based strategy (as used for Fredericamycin A) can be adapted, employing β-ethoxy α-unsaturated carbonyl compounds under basic conditions. Optimize reaction parameters (e.g., temperature, solvent polarity) to suppress epimerization. Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) for enantiomeric excess ≥90% .

Q. How can computational modeling improve the design of this compound analogs with enhanced tumor selectivity?

Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for DNA-topoisomerase II complexes. Prioritize analogs with lower Gibbs free energy (ΔG ≤ −8 kcal/mol) and validate via cytotoxicity assays (e.g., IC50 in MCF-7 vs. HEK293 cells). QSAR models using Hammett constants for substituent effects can guide synthetic prioritization .

Q. What experimental designs address contradictions in this compound’s reported cytotoxicity across studies?

Discrepancies may arise from assay variability (e.g., MTT vs. ATP-based viability tests) or cell line heterogeneity. Design a multi-lab reproducibility study using standardized protocols (e.g., CLSI guidelines). Include internal controls (e.g., doxorubicin) and quantify apoptosis via flow cytometry (Annexin V/PI staining). Meta-analyze historical data to identify confounding variables (e.g., serum concentration in culture media) .

Q. How can isotopic labeling trace this compound’s metabolic fate in vivo?

Synthesize ¹³C-labeled this compound via feeding S. griseus with ¹³C-acetate. Use LC-MS/MS to track metabolites in rodent plasma and tissues. Compare pharmacokinetic parameters (t₁/₂, AUC) with unlabeled compound. Identify phase I/II metabolites (e.g., glucuronidated or hydroxylated forms) for toxicity profiling .

Q. What strategies enhance this compound yield in heterologous microbial hosts?

Clone the fredericamycin biosynthetic gene cluster into S. coelicolor M1152 (a high-yield chassis). Overexpress rate-limiting genes (e.g., cytochrome P450 oxidases) and suppress competing pathways via CRISPRi. Use fed-batch fermentation with optimized carbon/nitrogen ratios (e.g., 5:1 glycerol/ammonium sulfate). Monitor titers via HPLC and adjust aeration for oxygen-sensitive intermediates .

Q. How do researchers validate this compound’s mechanism of action when conflicting hypotheses exist?

Combine transcriptomic (RNA-seq) and proteomic (SILAC) profiling in treated cells to identify dysregulated pathways (e.g., DNA repair, apoptosis). Use CRISPR knockouts (e.g., TOP2A-deficient cells) to confirm target dependency. Cross-reference findings with structural analogs (e.g., Fredericamycin A) to isolate mechanism-specific effects .

Methodological Guidance

  • Literature Reviews : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. Prioritize primary sources from journals like Journal of Natural Products and Medicinal Chemistry Communications .
  • Data Interpretation : Address contradictions by applying COSMIN guidelines for methodological quality assessment. Use forest plots in meta-analyses to visualize effect size heterogeneity .
  • Ethical Compliance : Obtain biosafety approval for genetically modified microbial strains and adhere to Nagoya Protocol requirements for natural product research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.